molecular formula C15H23N3O4S B6611017 rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate, cis CAS No. 2866253-60-1

rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate, cis

Cat. No. B6611017
CAS RN: 2866253-60-1
M. Wt: 341.4 g/mol
InChI Key: JFEZFVQATWUIBI-UHFFFAOYSA-N
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Description

Rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate, cis (also known as CBS-13) is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. CBS-13 is a cyclic sulfonamide derivative of pyrimidine, and is a member of the sulfonamide family of compounds. CBS-13 has been studied for its ability to inhibit several enzymes, including cyclooxygenases, phosphodiesterases, and protein kinases. CBS-13 has also been investigated for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and inflammatory diseases.

Scientific Research Applications

CBS-13 has been studied for its potential applications in medicinal chemistry, particularly in the areas of cancer, diabetes, and inflammatory diseases. CBS-13 has been shown to inhibit the activity of several enzymes, including cyclooxygenases, phosphodiesterases, and protein kinases. CBS-13 has also been investigated for its potential use in the treatment of cancer, diabetes, and inflammatory diseases. In addition, CBS-13 has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of Alzheimer's disease.

Mechanism of Action

CBS-13 has been shown to inhibit the activity of several enzymes, including cyclooxygenases, phosphodiesterases, and protein kinases. CBS-13 exerts its inhibitory effects by binding to the active site of these enzymes, thus preventing them from catalyzing their respective reactions. CBS-13 has also been shown to inhibit the activity of other proteins involved in the regulation of cellular processes, including transcription factors and signal transduction pathways.
Biochemical and Physiological Effects
CBS-13 has been shown to have several biochemical and physiological effects. CBS-13 has been shown to inhibit the activity of several enzymes, including cyclooxygenases, phosphodiesterases, and protein kinases. In addition, CBS-13 has been shown to inhibit the activity of other proteins involved in the regulation of cellular processes, including transcription factors and signal transduction pathways. CBS-13 has also been shown to have anti-inflammatory effects and to reduce the levels of oxidative stress in cells.

Advantages and Limitations for Lab Experiments

The main advantage of using CBS-13 in laboratory experiments is that it is a small molecule, making it easy to synthesize and modify. In addition, CBS-13 has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying the mechanisms of disease. However, CBS-13 has also been shown to have some limitations, including the fact that it can bind to a variety of proteins, making it difficult to determine the exact mechanism of action.

Future Directions

The potential applications of CBS-13 are numerous, and there are many possible future directions for research. One possible future direction is to further investigate the potential use of CBS-13 in the treatment of cancer, diabetes, and inflammatory diseases. In addition, further research could be conducted to explore the potential use of CBS-13 as an anti-inflammatory agent, as well as for its potential use in the treatment of Alzheimer's disease. Finally, further research could be conducted to explore the potential use of CBS-13 in the development of new drugs and therapies.

Synthesis Methods

CBS-13 is synthesized using a multi-step synthesis process. The first step involves the reaction of 4-chloropyrimidine-2-sulfonamide with ethyl 2-bromo-2-methylpropanoate in the presence of potassium carbonate to form the intermediate compound 2-methyl-2-bromopropanoic acid ethyl ester. This intermediate compound is then reacted with tert-butyl isocyanide in the presence of a base to form CBS-13.

properties

IUPAC Name

tert-butyl N-(4-pyrimidin-2-ylsulfonylcyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-11-5-7-12(8-6-11)23(20,21)13-16-9-4-10-17-13/h4,9-12H,5-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEZFVQATWUIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)S(=O)(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate

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